molecular formula C12H6F12O2 B12836868 1,x-Bis(2H-perfluoroisopropoxy)benzene

1,x-Bis(2H-perfluoroisopropoxy)benzene

Cat. No.: B12836868
M. Wt: 410.15 g/mol
InChI Key: UHARMWKZVXCQBT-UHFFFAOYSA-N
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Description

1,x-Bis(2H-perfluoroisopropoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two 2H-perfluoroisopropoxy groups at positions 1 and x (where x typically denotes 3 or 4). The perfluoroisopropoxy substituents confer exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong electron-withdrawing nature of fluorine atoms and the steric bulk of the isopropyl group. Such properties make it valuable in high-performance applications, including coatings, electronics, and aerospace materials, where resistance to degradation under extreme conditions is critical.

The perfluorinated isopropoxy groups likely amplify these effects compared to partially fluorinated analogs.

Properties

Molecular Formula

C12H6F12O2

Molecular Weight

410.15 g/mol

IUPAC Name

1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzene

InChI

InChI=1S/C12H6F12O2/c13-9(14,15)7(10(16,17)18)25-5-2-1-3-6(4-5)26-8(11(19,20)21)12(22,23)24/h1-4,7-8H

InChI Key

UHARMWKZVXCQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves several steps, typically starting with the preparation of the perfluoroisopropoxy intermediates. These intermediates are then reacted with a benzene derivative under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods are designed to optimize the yield and minimize the production of by-products.

Chemical Reactions Analysis

1,x-Bis(2H-perfluoroisopropoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,x-Bis(2H-perfluoroisopropoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves its interaction with specific molecular targets and pathways. The perfluoroisopropoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

The following analysis compares 1,x-Bis(2H-perfluoroisopropoxy)benzene with structurally related compounds, focusing on electronic properties, fragmentation behavior, and substrate interactions under electron-stimulated desorption (ESD) conditions.

Substituent Effects on Electronic Properties
Compound Substituent Type Fluorination Degree Electron Affinity (Inferred) Dominant ESD Mechanism(s)
Benzene (C₆H₆) None Non-fluorinated Low Dipolar Dissociation (DD)
1,4-Bis(2-fluoroethoxy)benzene Fluoroethoxy Partial Moderate DD, Dissociative Ionization (DI)
This compound Perfluoroisopropoxy Full High DD, Dissociative Electron Attachment (DEA)

Key Findings :

  • Fluorinated Derivatives : Increased fluorination enhances electron affinity, promoting DEA pathways. For example, 1,4-bis(2-fluoroethoxy)benzene shows higher anion yields than benzene due to fluorine-induced stabilization of TNIs.
  • Perfluoroisopropoxy Substituents : The fully fluorinated isopropoxy groups likely amplify DEA efficiency and suppress heavier fragment desorption due to steric hindrance and stronger substrate interactions.
Fragmentation Patterns Under ESD
Fragment Ion Benzene Yield (Relative) 1,4-Bis(2-fluoroethoxy)benzene (Inferred) This compound (Predicted)
H⁻ High Moderate Low (due to steric shielding)
F⁻ N/A High Very High (fluorine-rich substituents)
CF₃⁻ N/A Low Moderate (from isopropoxy cleavage)
C₆H₅⁺ Suppressed Suppressed Highly Suppressed (bulky substituents)

Mechanistic Insights :

  • In benzene, lighter ions (H⁺, CH₃⁺) dominate due to low desorption energy thresholds.
  • Fluorinated derivatives exhibit enhanced F⁻ and CF₃⁻ yields due to DEA-driven cleavage of C–F bonds.
  • For this compound, steric bulk may reduce H⁻ desorption but increase F⁻/CF₃⁻ yields. Heavy fragments (e.g., C₃F₇⁻) are likely suppressed due to low desorption probabilities.
Substrate and Film Thickness Effects
Property Benzene on Pt This compound (Predicted)
Optimal Film Thickness 2 ML (max H⁺ yield) <2 ML (steric effects limit layering)
Secondary Electron Yield Moderate (peak at 550 eV) High (fluorine enhances electron emission)
Image Charge Effects Strong (suppresses cations) Stronger (polarizable perfluoro groups)

Observations :

  • Benzene films on Pt show thickness-dependent cation/anion yields due to image charge attraction and secondary electron neutralization.
  • For this compound, stronger substrate interactions (via polarized C–F bonds) may further suppress cation desorption, while fluorine-rich surfaces enhance secondary electron yields.

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